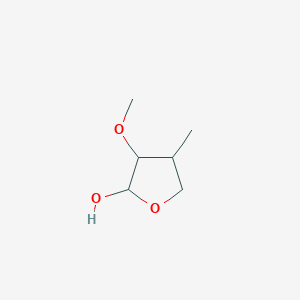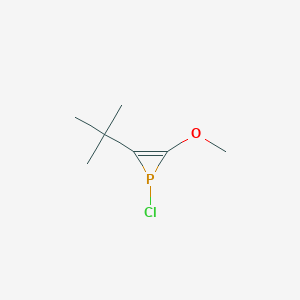
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene is an organophosphorus compound characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene typically involves the reaction of tert-butyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphirene ring. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while ensuring the safety and environmental compliance of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of substituted phosphirene derivatives .
Aplicaciones Científicas De Investigación
2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene involves its interaction with molecular targets through its phosphorus atom. The compound can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal centers, which are facilitated by the unique electronic properties of the phosphirene ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirene include other phosphirene derivatives and organophosphorus compounds, such as:
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphirane
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphole
- 2-tert-Butyl-1-chloro-3-methoxy-1H-phosphinine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the phosphirene ring and the tert-butyl and methoxy substituents. These features confer distinct electronic and steric properties, making the compound valuable for specific applications in synthesis and catalysis .
Propiedades
Número CAS |
118398-74-6 |
|---|---|
Fórmula molecular |
C7H12ClOP |
Peso molecular |
178.59 g/mol |
Nombre IUPAC |
2-tert-butyl-1-chloro-3-methoxyphosphirene |
InChI |
InChI=1S/C7H12ClOP/c1-7(2,3)5-6(9-4)10(5)8/h1-4H3 |
Clave InChI |
TXSSIZKJZXSNCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(P1Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


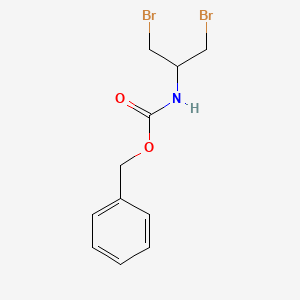



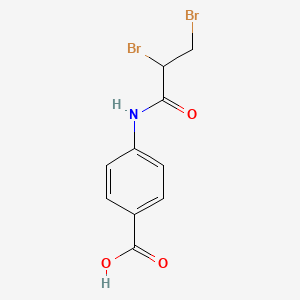

![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
![1-Chloro-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14298359.png)
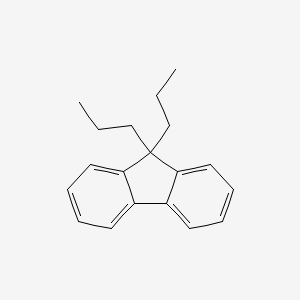
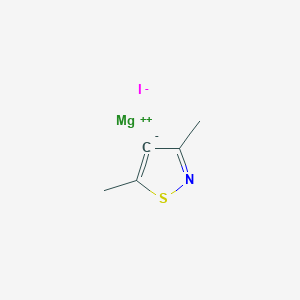
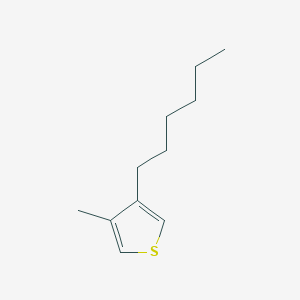
methanone](/img/structure/B14298376.png)
![4,11,11-Trimethyl-8-methylidenebicyclo[8.1.0]undec-3-en-5-ol](/img/structure/B14298379.png)
